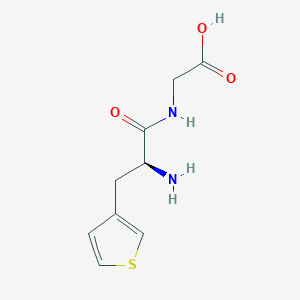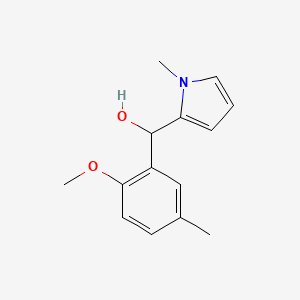
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of a fluorophenyl group and an allyl group in its structure suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and allyl bromide.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with allyl bromide to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under basic conditions to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Automated Purification: Automated purification systems such as continuous chromatography are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Epoxides, aldehydes, or carboxylic acids.
Reduction Products: Phenyl derivatives.
Substitution Products: Alkylated or acylated morpholine derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used in studies to investigate its biological activity and potential as a drug candidate.
Agrochemicals: It can be used in the development of pesticides or herbicides.
Materials Science: It can be used in the synthesis of polymers or other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(3-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a chlorine atom instead of a fluorine atom.
(2R)-2-(3-Methylphenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a methyl group instead of a fluorine atom.
(2R)-2-(3-Bromophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.
Propiedades
Número CAS |
920802-28-4 |
|---|---|
Fórmula molecular |
C13H16FNO |
Peso molecular |
221.27 g/mol |
Nombre IUPAC |
(2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine |
InChI |
InChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m0/s1 |
Clave InChI |
FGGVMWAYZLXZKE-ZDUSSCGKSA-N |
SMILES isomérico |
C=CCN1CCO[C@@H](C1)C2=CC(=CC=C2)F |
SMILES canónico |
C=CCN1CCOC(C1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-](/img/structure/B12640432.png)
![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B12640440.png)



![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)

![3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12640476.png)
![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)


![3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640498.png)
